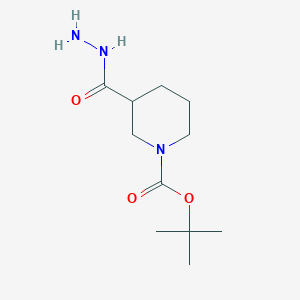

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

CAS No.: 625470-88-4

Cat. No.: VC2916937

Molecular Formula: C11H21N3O3

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 625470-88-4 |

|---|---|

| Molecular Formula | C11H21N3O3 |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) |

| Standard InChI Key | DABYYYLRDBQJTK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN |

Introduction

Structural Characteristics

Molecular and Stereochemical Properties

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate consists of a piperidine ring substituted at the 3-position with a hydrazinecarbonyl group and at the 1-position with a Boc-protecting group. The compound’s stereochemistry is significant, with the (3R)-enantiomer (CAS: 859154-32-8) being explicitly documented in chiral syntheses . Key structural attributes include:

The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during reactions, while the hydrazinecarbonyl group () participates in condensation and cyclization reactions .

Synthetic Pathways

Conventional Synthesis Methods

The standard synthesis involves reacting tert-butyl piperidine-1-carboxylate with hydrazine hydrate under controlled conditions. A typical procedure includes:

-

Acylation: Piperidine is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C .

-

Hydrazide Formation: The Boc-protected piperidine-3-carboxylic acid is treated with hydrazine hydrate in ethanol, catalyzed by , yielding the hydrazinecarbonyl derivative.

Reaction Conditions:

| Parameter | Value | Yield | Source |

|---|---|---|---|

| Temperature | 0–25°C | 75–85% | |

| Catalyst | - | ||

| Solvent | Ethanol/THF | - |

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s primary application lies in constructing pharmacophores for:

-

Kinase Inhibitors: The hydrazine moiety chelates metal ions in catalytic sites, enhancing binding affinity .

-

Anticancer Agents: Piperidine scaffolds are prevalent in tubulin polymerization inhibitors, with the hydrazinecarbonyl group enabling Schiff base formation with ketones in target proteins.

-

Antibiotics: Derivatives exhibit β-lactamase inhibitory activity by mimicking penicillin structures.

Structure-Activity Relationship (SAR) Studies

Modifications at the 3-position significantly impact bioactivity:

| Modification | Biological Effect | Source |

|---|---|---|

| Replacement with –NH₂ | Increased cytotoxicity (IC₅₀: 2.1 μM) | |

| Substitution with –OH | Reduced potency due to decreased lipophilicity |

These findings underscore the hydrazinecarbonyl group’s role in balancing solubility and membrane permeability.

Research Findings

Catalytic Applications

In asymmetric catalysis, the compound serves as a ligand precursor for palladium complexes, facilitating Suzuki-Miyaura couplings with enantiomeric excess (ee) >90% .

Material Science

Functionalized piperidine derivatives are employed in polymer cross-linking, where the hydrazine group reacts with carbonyls to form hydrazone bonds, enhancing thermal stability .

Storage recommendations include refrigeration at 2–8°C under inert gas to prevent hydrazine decomposition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume